molecular formula C23H28O8S B13439416 1-O-Benzyl-2,3-O-isopropylidene-6-O-tosyl-A-L-sorbofuranoside

1-O-Benzyl-2,3-O-isopropylidene-6-O-tosyl-A-L-sorbofuranoside

Cat. No.: B13439416
M. Wt: 464.5 g/mol
InChI Key: YAVMOYDJBYAMOI-KGSLCBSSSA-N
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Description

1-O-Benzyl-2,3-O-isopropylidene-6-O-tosyl-A-L-sorbofuranoside is a complex organic compound that belongs to the class of sorbofuranosides. It is characterized by the presence of benzyl, isopropylidene, and tosyl groups attached to the sorbofuranoside core. This compound is widely used in organic synthesis, particularly in the field of carbohydrate chemistry, due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-O-Benzyl-2,3-O-isopropylidene-6-O-tosyl-A-L-sorbofuranoside typically involves multiple steps One common method starts with the protection of the hydroxyl groups of sorbose using isopropylidene groupsThe reaction conditions often involve the use of acid catalysts for the protection steps and base catalysts for the tosylation .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using similar synthetic routes but optimized for higher yields and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

1-O-Benzyl-2,3-O-isopropylidene-6-O-tosyl-A-L-sorbofuranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted sorbofuranosides, benzaldehyde derivatives, and reduced sorbofuranosides.

Scientific Research Applications

1-O-Benzyl-2,3-O-isopropylidene-6-O-tosyl-A-L-sorbofuranoside is extensively used in scientific research, particularly in:

    Chemistry: As a building block for the synthesis of complex carbohydrates and glycosides.

    Biology: In the study of carbohydrate-protein interactions and enzyme mechanisms.

    Medicine: As a precursor for the synthesis of pharmaceutical compounds and drug delivery systems.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-O-Benzyl-2,3-O-isopropylidene-6-O-tosyl-A-L-sorbofuranoside involves its reactivity towards various nucleophiles and electrophiles. The benzyl and tosyl groups serve as protective groups that can be selectively removed or modified, allowing for the synthesis of a wide range of derivatives. The isopropylidene group provides stability to the furanose ring, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-O-Benzyl-2,3-O-isopropylidene-6-O-tosyl-A-L-sorbofuranoside is unique due to its specific combination of protective groups and its reactivity profile, making it a valuable intermediate in the synthesis of complex carbohydrates and glycosides .

Properties

Molecular Formula

C23H28O8S

Molecular Weight

464.5 g/mol

IUPAC Name

[(3aS,5S,6R,6aS)-6-hydroxy-2,2-dimethyl-3a-(phenylmethoxymethyl)-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxol-5-yl]methyl 4-methylbenzenesulfonate

InChI

InChI=1S/C23H28O8S/c1-16-9-11-18(12-10-16)32(25,26)28-14-19-20(24)21-23(29-19,31-22(2,3)30-21)15-27-13-17-7-5-4-6-8-17/h4-12,19-21,24H,13-15H2,1-3H3/t19-,20+,21-,23-/m0/s1

InChI Key

YAVMOYDJBYAMOI-KGSLCBSSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]2[C@H]([C@H]3[C@@](O2)(OC(O3)(C)C)COCC4=CC=CC=C4)O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2C(C3C(O2)(OC(O3)(C)C)COCC4=CC=CC=C4)O

Origin of Product

United States

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